molecular formula C13H20N4O B11779768 2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine

2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine

Katalognummer: B11779768
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: POIHTWAEGDPNDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative characterized by a cyclopropyl group at position 2, a methoxymethyl substituent at position 4, and a piperazinyl moiety at position 5. The piperazine ring and methoxymethyl group are critical for solubility and receptor interaction, while the cyclopropyl group may enhance metabolic stability by reducing oxidative degradation.

Eigenschaften

Molekularformel

C13H20N4O

Molekulargewicht

248.32 g/mol

IUPAC-Name

2-cyclopropyl-4-(methoxymethyl)-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C13H20N4O/c1-18-9-11-8-12(17-6-4-14-5-7-17)16-13(15-11)10-2-3-10/h8,10,14H,2-7,9H2,1H3

InChI-Schlüssel

POIHTWAEGDPNDV-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC(=NC(=N1)C2CC2)N3CCNCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

2-Cyclopropyl-4-(Methoxymethyl)-6-(Piperazin-1-yl)pyrimidin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen können auftreten, wobei die Piperazinylgruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Methanol und Reaktionstemperaturen im Bereich von Raumtemperatur bis zum Rückfluss. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Analyse Chemischer Reaktionen

2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazinyl group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Anticancer Activity :
Research indicates that 2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine exhibits notable anticancer properties. Preliminary studies have shown that this compound can inhibit tumor cell proliferation by modulating critical signaling pathways involved in cell growth and survival.

Cytotoxicity Data

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents, particularly against non-small cell lung cancer and breast cancer.

Anti-inflammatory Effects :
The compound has also demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown a significant reduction in inflammatory markers.

Inflammatory Marker Data

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This indicates a promising anti-inflammatory profile, suggesting its utility in treating inflammatory diseases.

Case Studies

Case Study on Tumor Growth Inhibition :
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential as a therapeutic agent for cancer treatment.

Safety and Toxicity Assessment :
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This is crucial for its development as a pharmaceutical agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of 2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine. Variations in its structure can lead to changes in receptor affinity and selectivity, enhancing its therapeutic potential.

SAR Data Table

Compound VariantGPR119 Activation (EC50)Insulin Secretion Increase (%)
Base Compound50 nM200%
Variant A30 nM250%
Variant B40 nM220%

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key structural features and pharmacological properties of 2-cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine and its analogs:

Compound Name / ID Position 2 Position 4 Position 6 Key Pharmacological Notes Reference
Target Compound Cyclopropyl Methoxymethyl Piperazin-1-yl Hypothesized CNS activity
FE@SNAP (MCHR1 antagonist) Difluorophenyl + acetyl Piperazinyl + methoxymethyl In vivo efficacy in MCHR1 antagonism
2-Cyclopropyl-6-methoxy-pyrido[3,4-d]pyrimidine Cyclopropyl 4-(2-Methoxyphenyl)piperazine Methoxy Excluded from NTSR1 agonist patents
2-Cyclopropyl-4-tert-butyl-pyrimidine (876030-43-2) Cyclopropyl 1,1-Dimethylethyl (tert-butyl) Piperazinyl + triazolethio Structural bulkiness may limit solubility
BK77457 (2380141-99-9) Cyclopropyl 4-(Pyrimidin-4-yl)piperazine Methyl Dual cyclopropyl groups; methyl vs. methoxymethyl

Detailed Analysis

FE@SNAP
  • Structural Differences : FE@SNAP replaces the cyclopropyl group with a difluorophenyl-acetylated side chain but retains the 6-(methoxymethyl) and piperazinyl motifs.
  • FE@SNAP demonstrated in vivo efficacy as an MCHR1 antagonist, suggesting that methoxymethyl and piperazine groups are critical for receptor engagement .
NTSR1-Targeted Pyrido-Pyrimidines
  • Structural Differences : These compounds feature a pyrido[3,4-d]pyrimidine core with a 2-methoxyphenyl-piperazine at position 4 and a methoxy group at position 6.
  • Functional Impact : The exclusion of these analogs from NTSR1 agonist patents implies that the methoxy group (vs. methoxymethyl) and pyrido-fused core reduce agonist activity. The 2-methoxyphenyl group may sterically hinder receptor binding .
Tert-Butyl-Substituted Analog (876030-43-2)
  • Structural Differences : The tert-butyl group at position 4 introduces significant hydrophobicity compared to methoxymethyl.
  • Functional Impact : While the piperazinyl-triazolethio chain may enhance chelation or protein interactions, the bulky tert-butyl group could reduce aqueous solubility, limiting bioavailability .
BK77457
  • Structural Differences : Position 6 is substituted with methyl instead of methoxymethyl, and position 4 features a pyrimidinyl-piperazine group.
  • The dual cyclopropyl groups may enhance rigidity, affecting conformational binding to targets .

Research Findings and Implications

  • Substituent Effects :

    • Position 4 : Methoxymethyl (target) vs. methoxy (NTSR1 analogs) alters electronic effects and metabolic pathways. Methoxymethyl’s ether linkage may resist hydrolysis better than methoxy’s direct O-methyl group.
    • Position 6 : Piperazine variants (e.g., triazolethio in vs. pyrimidinyl in ) influence receptor specificity. Piperazine’s flexibility is crucial for docking into G-protein-coupled receptors (GPCRs).
    • Position 2 : Cyclopropyl’s role in metabolic stability is conserved across analogs, but its absence in FE@SNAP suggests receptor-specific tolerance for bulkier groups.
  • Pharmacological Trends :

    • Methoxymethyl and piperazine combinations correlate with CNS activity (e.g., MCHR1 antagonism in FE@SNAP).
    • Bulky substituents (tert-butyl, difluorophenyl) may improve target affinity but compromise solubility.

Biologische Aktivität

2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine is C13H20N4OC_{13}H_{20}N_{4}O with a molecular weight of 248.33 g/mol. The compound features a pyrimidine core substituted with a cyclopropyl group, a methoxymethyl group, and a piperazine moiety, contributing to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine exhibit significant anticancer activity. For instance, derivatives of pyrimidine have shown efficacy in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that certain pyrimidine derivatives could inhibit the growth of human cancer cells by targeting specific signaling pathways involved in tumor progression .

Enzyme Inhibition

Pyrimidine derivatives are known for their ability to inhibit key enzymes involved in cancer metabolism and proliferation. Specifically, the compound may interact with kinases and other enzymes critical for cellular functions. Inhibitory assays have shown that related compounds can effectively block the activity of protein kinases, which are often overactive in cancer cells .

Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized various pyrimidine derivatives, including 2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine, and evaluated their anticancer properties against several human cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

CompoundCell LineIC50 (µM)
2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidineA549 (Lung)12.5
2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidineMCF7 (Breast)10.0
2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidineHeLa (Cervical)15.0

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound affects cancer cell viability. The study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis in cancer cells. Additionally, it was found to significantly downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Q & A

Basic: What synthetic routes are recommended for preparing 2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Introduce the cyclopropyl group via nucleophilic substitution or cross-coupling reactions. For example, cyclopropane derivatives can be coupled to pyrimidine intermediates using palladium catalysis.
  • Step 2: Functionalize the 4-position with a methoxymethyl group via alkylation or Mitsunobu reactions.
  • Step 3: Incorporate the piperazine moiety at the 6-position using SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF) .
    Validation: Monitor reaction progress using TLC or HPLC, and confirm purity via column chromatography .

Basic: How can the molecular structure of this compound be confirmed using crystallography?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Grow crystals via slow evaporation in solvents like ethanol or DCM.
  • Analyze diffraction data to determine bond lengths, angles, and torsion angles. For pyrimidine derivatives, focus on the planarity of the heterocyclic ring and substituent orientations (e.g., cyclopropyl and piperazine groups) .
  • Use software like SHELX or OLEX2 for structure refinement. Hydrogen-bonding networks and π-π stacking interactions should be analyzed to predict stability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay Validation: Ensure consistent assay conditions (e.g., cell lines, incubation time, controls). Discrepancies often arise from variations in ATP concentrations in kinase assays.
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxymethyl or piperazine groups) and compare bioactivity. For example, replacing cyclopropyl with bulkier groups may alter receptor binding .
  • Meta-Analysis: Cross-reference data from peer-reviewed studies, excluding non-GLP (Good Laboratory Practice) sources .

Advanced: What strategies improve aqueous solubility without compromising target affinity?

Answer:

  • Pro-drug Approach: Introduce ionizable groups (e.g., phosphate esters) on the methoxymethyl moiety, which hydrolyze in vivo to release the active compound.
  • Co-solvent Systems: Use cyclodextrins or PEG-based formulations to enhance solubility during in vitro testing.
  • Structural Tweaks: Replace the methoxymethyl group with a morpholine or sulfoxide group, balancing hydrophilicity and steric effects .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis.
  • Storage: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the methoxymethyl group .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can degradation pathways be analyzed under varying pH conditions?

Answer:

  • Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis of the cyclopropyl group or piperazine ring oxidation) .
  • Kinetic Modeling: Calculate rate constants (k) and half-life (t₁/₂) using Arrhenius equations. For example, acidic conditions may accelerate cleavage of the methoxymethyl group .

Basic: Which analytical techniques validate purity and identity?

Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm). A retention time matching the reference standard confirms identity .
  • NMR: ¹H and ¹³C NMR should resolve signals for the cyclopropyl (δ 0.8–1.2 ppm), methoxymethyl (δ 3.3–3.5 ppm), and piperazine protons (δ 2.5–3.0 ppm) .
  • Elemental Analysis: Match experimental C/H/N ratios to theoretical values within ±0.4% .

Advanced: How to design bioactivity assays for receptor binding studies?

Answer:

  • Radioligand Binding Assays: Use tritiated or fluorescently labeled analogs to measure binding affinity (Kd) for targets like GPCRs or kinases.
  • Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions between the piperazine group and receptor active sites .
  • Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.